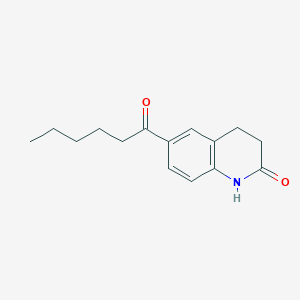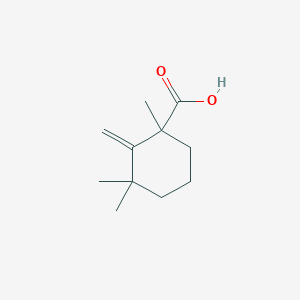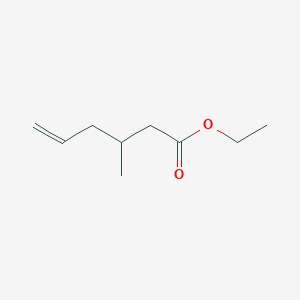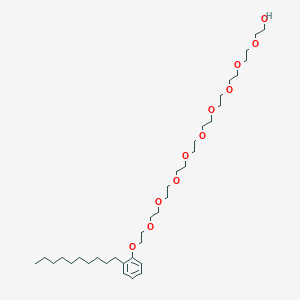
29-(2-Decylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
29-(2-Decylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-OL is a complex organic compound characterized by a long polyether chain terminated with a phenoxy group. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 29-(2-Decylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-OL typically involves the reaction of 2-decylphenol with a polyether chain precursor. The reaction is usually carried out under controlled conditions to ensure the correct attachment of the polyether chain to the phenoxy group. Common reagents used in this synthesis include strong bases and solvents that facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis. The process often includes steps such as purification and quality control to ensure the final product meets the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
29-(2-Decylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-OL can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the phenoxy group or the polyether chain.
Substitution: The phenoxy group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups to the phenoxy ring.
Aplicaciones Científicas De Investigación
29-(2-Decylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-OL has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for potential use in drug delivery systems, where its ability to interact with biological membranes is beneficial.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism by which 29-(2-Decylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-OL exerts its effects is primarily related to its surfactant properties. The compound can interact with lipid bilayers and proteins, altering their structure and function. This interaction is facilitated by the polyether chain, which can insert into lipid membranes, and the phenoxy group, which can engage in various chemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene glycol derivatives: These compounds also feature long polyether chains and are used in similar applications.
Nonylphenol ethoxylates: Similar in structure but with different alkyl chain lengths and degrees of ethoxylation.
Uniqueness
29-(2-Decylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-OL is unique due to its specific combination of a decylphenoxy group and a long polyether chain. This structure provides distinct surfactant properties that can be tailored for specific applications, making it a versatile compound in both research and industry.
Propiedades
Número CAS |
63145-62-0 |
|---|---|
Fórmula molecular |
C36H66O11 |
Peso molecular |
674.9 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-decylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C36H66O11/c1-2-3-4-5-6-7-8-9-12-35-13-10-11-14-36(35)47-34-33-46-32-31-45-30-29-44-28-27-43-26-25-42-24-23-41-22-21-40-20-19-39-18-17-38-16-15-37/h10-11,13-14,37H,2-9,12,15-34H2,1H3 |
Clave InChI |
FOUMRXIKXFGBOP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


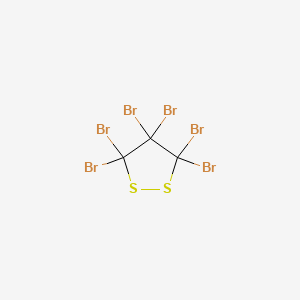
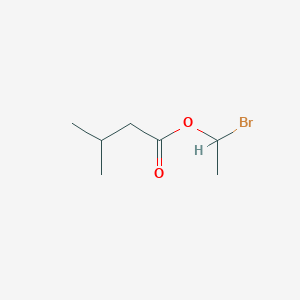
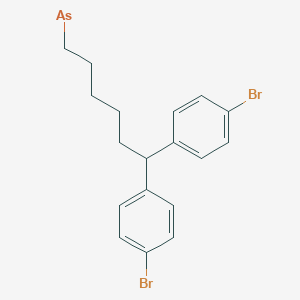
![4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid](/img/structure/B14490946.png)
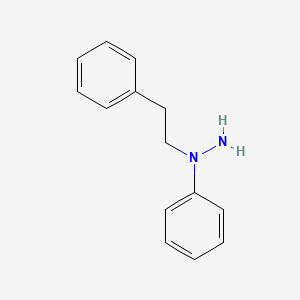
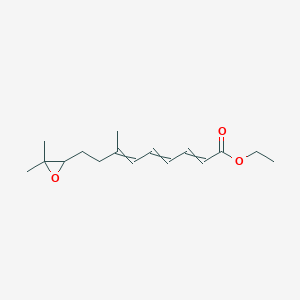
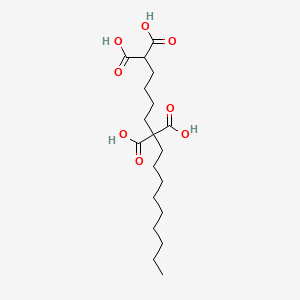
![N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea](/img/structure/B14490982.png)
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
![N-[(Azepane-1-carbonyl)sulfanyl]benzamide](/img/structure/B14490997.png)
